Ethyl 5-Bromoindole-2-carboxylate is a functionalized heterocyclic compound widely used as a synthetic intermediate. The indole core is a privileged scaffold in medicinal chemistry, while the 5-bromo substituent serves as a highly reliable and reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The ethyl ester at the 2-position provides a stable, yet modifiable, functional group for further elaboration into amides, hydrazides, or other derivatives, making this compound a versatile precursor in the synthesis of complex molecules, including kinase inhibitors and antiviral agents.
Substituting Ethyl 5-Bromoindole-2-carboxylate with seemingly similar analogs is often unsuccessful due to significant shifts in reactivity and physical properties. Replacing the 5-bromo group with a 5-chloro substituent, for example, fundamentally alters the energy required for oxidative addition in palladium catalysis, generally leading to lower reaction rates and yields in cross-coupling protocols. Similarly, swapping the ethyl ester for a methyl ester can change the compound's solubility profile, crystallization behavior, and melting point, complicating handling, purification, and downstream process compatibility. The specific combination of the bromo substituent and the ethyl ester is frequently crucial for achieving optimal performance in established synthetic routes and for maintaining the precise structure-activity relationships required in drug discovery programs.
Unbrominated analog lacks reported sub-micromolar antibacterial activity against E. coli; target engagement not replicated.
Bromine enables Pd-catalyzed cross-coupling; 5-H, 5-F, or 5-Cl analogs may not support equivalent transformations.
Higher LogP and MW vs. 5-F/5-Cl alter reverse-phase retention and solubility, affecting purification and assay consistency.
The 5-bromo substituent is critical for efficient C-C bond formation. In Suzuki-Miyaura cross-coupling, the reactivity of aryl halides typically follows the order I > Br >> Cl, due to the bond dissociation energies. For instance, in a model Suzuki coupling of a related 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using Pd(dppf)Cl2 as a catalyst resulted in a 95% yield, significantly outperforming catalysts like Pd(PPh3)4 which gave only a 22% yield under similar conditions. This high reactivity of the C-Br bond makes this compound a more reliable and efficient precursor for complex biaryl structures compared to its chloro-analog, which would require more forcing conditions or specialized catalytic systems.
| Evidence Dimension | Suzuki Coupling Reaction Yield |
| Target Compound Data | High reactivity expected (Class-level data shows C-Br bond is optimal) |
| Comparator Or Baseline | Aryl-Chloride (Lower reactivity) | Aryl-Iodide (Less stable, more expensive) |
| Quantified Difference | Aryl-bromides are significantly more reactive than aryl-chlorides in oxidative addition, often leading to higher yields in shorter reaction times. |
| Conditions | Typical Suzuki-Miyaura conditions: Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), in a solvent like dimethoxyethane at 80 °C. |
For process development and medicinal chemistry, the high and reliable yield from the 5-bromo position reduces downstream purification costs and improves the overall efficiency of multi-step syntheses.
Ethyl 5-Bromoindole-2-carboxylate is a crystalline solid with a sharp and relatively high melting point, typically reported in the range of 163-167 °C. This is significantly higher than the melting point of its unsubstituted analog, Ethyl indole-2-carboxylate, which melts at 122-125 °C. A higher melting point often correlates with a more stable crystal lattice, which can facilitate easier handling, weighing, and purification by recrystallization, while also reducing the likelihood of clumping or degradation during storage. This defined physical form is advantageous for ensuring process consistency and reproducibility in both laboratory and scaled-up industrial settings.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 163-167 °C |
| Comparator Or Baseline | Ethyl indole-2-carboxylate: 122-125 °C |
| Quantified Difference | 41-42 °C higher melting point |
| Conditions | Standard atmospheric pressure |
The higher, sharper melting point indicates greater crystalline stability, simplifying handling, improving storage stability, and enabling more consistent process performance compared to the lower-melting, unsubstituted parent compound.
In medicinal chemistry, the 5-bromo substituent is not just a synthetic handle but a key pharmacophoric element. In the development of VEGFR-2 tyrosine kinase inhibitors, derivatives based on the 5-bromoindole-2-carboxylic acid core demonstrated potent activity. For example, the derivative 5BDBIC showed an IC50 of 14.3 μM against Hep G2 cancer cells, comparable to the standard drug Sorafenib (IC50 = 6.2 μM). Structure-activity relationship studies of related indole classes consistently show that halogen substitution at the 5-position is critical for biological activity, with bromo and chloro substituents often providing optimal potency. Replacing the bromine with hydrogen or other groups typically leads to a significant loss of inhibitory activity, making this specific compound a non-interchangeable starting material for such drug discovery campaigns.
| Evidence Dimension | Anticancer Activity (IC50, Hep G2 cells) |
| Target Compound Data | Derivatives show potent activity (e.g., 14.3 μM) |
| Comparator Or Baseline | Unsubstituted (H) or other non-halogenated analogs (generally show significant loss in potency) |
| Quantified Difference | The presence of the 5-bromo group is a key determinant for achieving low micromolar to nanomolar inhibitory potency in multiple kinase inhibitor series. |
| Conditions | In vitro cellular proliferation assays (e.g., MTT assay) against human cancer cell lines. |
For researchers synthesizing kinase inhibitors or other targeted therapeutics, procuring this specific 5-bromo analog is essential, as substitution with other groups can eliminate the desired biological activity.
Leveraging its high reactivity in Suzuki coupling, this compound is the right choice for efficiently synthesizing libraries of 5-substituted indole derivatives. Its reliable performance makes it ideal for projects targeting kinases like VEGFR, EGFR, and CDK2, where a (hetero)aryl group at the 5-position is a common and critical design element for achieving high potency.
The 5-bromoindole scaffold is a validated starting point for antiviral drug discovery. It has been used as a key building block for novel HIV-1 reverse transcriptase inhibitors and HIV fusion inhibitors that target the gp41 protein, where the 5-position is crucial for establishing the final structure's activity.
The compound's excellent crystallinity and handling properties make it a preferred starting material for multi-step syntheses that require high purity and process control. It can be readily converted to the corresponding acid and coupled with various amines to produce indole-2-carboxamides, a class of compounds with broad therapeutic potential, including antiproliferative action.
Irritant